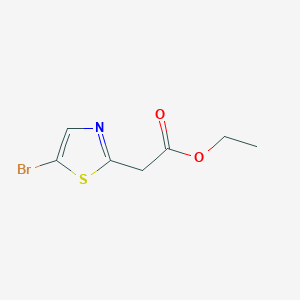

Ethyl 2-(5-bromothiazol-2-yl)acetate

Description

Ethyl 2-(5-bromothiazol-2-yl)acetate (CAS 1221932-57-5) is a brominated thiazole derivative with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol . The compound features a thiazole ring substituted with a bromine atom at the 5-position and an ethyl acetate group at the 2-position. It is typically stored under inert conditions at -20°C due to its sensitivity to degradation .

Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The bromine substituent enhances electrophilic reactivity, making this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and other halogen-exchange processes . Its synthesis often involves nucleophilic substitution or condensation reactions, as seen in analogous compounds like ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate .

Properties

IUPAC Name |

ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)3-6-9-4-5(8)12-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDHGARSLKKSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221932-57-5 | |

| Record name | ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-bromothiazol-2-yl)acetate can be synthesized through several methods. One common method involves the bromination of thiazole derivatives followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane. The esterification step involves reacting the brominated thiazole with ethyl acetate in the presence of a base such as sodium ethoxide .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-(5-bromothiazol-2-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromothiazol-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

Substitution: Formation of various substituted thiazole derivatives.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiazolidines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that Ethyl 2-(5-bromothiazol-2-yl)acetate exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.95 - 7.81 | |

| Escherichia coli | 3.00 - 10.00 | |

| Pseudomonas aeruginosa | 4.00 - 12.00 |

These findings suggest that this compound could serve as a potential candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

Ethyl 2-(5-bromothiazol-2-yl)acetate has also been explored for its anticancer properties. Recent studies have shown its effectiveness against various cancer cell lines, indicating potential as a therapeutic agent. Notably, derivatives of thiazole structures have demonstrated activity against protein targets related to cancer progression . For example, compounds derived from thiazole have shown inhibitory effects on tyrosine kinases and other proteins involved in cancer cell signaling pathways.

Industrial Applications

In addition to its biological significance, Ethyl 2-(5-bromothiazol-2-yl)acetate finds utility in industrial applications, particularly in the production of agrochemicals and dyes. Its structural properties make it a valuable building block for synthesizing more complex chemical entities used in various formulations .

Case Studies

- Antimicrobial Complexes : A study synthesized Ni(II) and Zn(II) complexes using Ethyl 2-(5-bromothiazol-2-yl)acetate as a ligand. These complexes exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Streptomycin .

- Anticancer Evaluations : Research involving derivatives of Ethyl 2-(5-bromothiazol-2-yl)acetate demonstrated notable anticancer efficacy across multiple cell lines (A549, Colo205, MCF-7). These derivatives showed IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromothiazol-2-yl)acetate involves its interaction with various molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the thiazole ring can interact with biological receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : Bromine in the 5-position increases electrophilicity compared to chlorine, enhancing reactivity in cross-coupling reactions .

- Solubility: Lower molecular weight and polar acetate groups improve solubility in organic solvents like ethanol and acetone .

- LogP : The benzothiophene derivative (LogP 3.77) exhibits higher lipophilicity, favoring membrane permeability in drug design .

Biological Activity

Ethyl 2-(5-bromothiazol-2-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(5-bromothiazol-2-yl)acetate has the molecular formula and a molecular weight of approximately 222.06 g/mol. Its structure features a thiazole ring, which contributes to its reactivity and biological activity. The presence of the bromine atom enhances its lipophilicity, facilitating interactions with biological targets .

Antimicrobial Properties

Research indicates that compounds with bromothiazole structures exhibit significant antimicrobial activity . Ethyl 2-(5-bromothiazol-2-yl)acetate has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have shown that derivatives of thiazole, including this compound, possess potent antibacterial properties, with minimum inhibitory concentration (MIC) values often lower than those of standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.95 - 7.81 | |

| Escherichia coli | 3.00 - 10.00 | |

| Pseudomonas aeruginosa | 4.00 - 12.00 |

Antifungal Activity

In addition to its antibacterial properties, ethyl 2-(5-bromothiazol-2-yl)acetate has been evaluated for antifungal activity against various fungal strains. The compound has shown promising results in inhibiting fungal growth, suggesting its potential as a fungicide in agricultural applications.

The biological activity of ethyl 2-(5-bromothiazol-2-yl)acetate can be attributed to its ability to interact with various enzymes and proteins within microbial cells:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, such as nucleotide synthesis, which can disrupt DNA replication and repair mechanisms.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting processes like apoptosis and cell proliferation. This modulation can lead to altered gene expression profiles in treated cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 2-(5-bromothiazol-2-yl)acetate:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli. The docking studies further supported these findings by showing strong binding affinities to target enzymes involved in bacterial metabolism .

- Antifungal Studies : In another investigation, ethyl 2-(5-bromothiazol-2-yl)acetate was tested against several fungal pathogens, revealing a broad spectrum of antifungal activity that could be harnessed for therapeutic applications in treating fungal infections.

Safety Profile

Despite its promising biological activities, ethyl 2-(5-bromothiazol-2-yl)acetate exhibits some toxicity concerns. It is classified as harmful if swallowed or in contact with skin, indicating the need for careful handling in laboratory and clinical settings .

Q & A

Q. What are common synthetic routes for preparing Ethyl 2-(5-bromothiazol-2-yl)acetate, and what alkylating agents are typically employed?

The synthesis often involves alkylation of a thiazole precursor. For example, ethyl bromoacetate or ethyl chloroacetate are frequently used as alkylating agents. In a representative procedure (Table 1), 2-amino-5-chlorobenzothiazole reacts with ethyl chloroacetate in absolute ethanol under reflux (7 hours) with KOH as a base, yielding the target compound after recrystallization . Alternative methods include reacting 5-bromothiazole derivatives with ethyl bromoacetate in the presence of anhydrous sodium acetate .

Q. Table 1: Representative Synthesis Conditions

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl chloroacetate | Ethanol | KOH | Reflux | 7 h | ~70% |

| Ethyl bromoacetate | Ethanol | NaOAc | Reflux | 6 h | ~74% |

Q. How can researchers validate the purity and identity of synthesized Ethyl 2-(5-bromothiazol-2-yl)acetate?

Key analytical methods include:

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., ethyl ester protons at δ 1.19–1.25 ppm for CH₃ and δ 4.0–4.2 ppm for CH₂) and thiazole ring protons (δ 7.3–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight using EI-MS (e.g., [M+1]⁺ at m/z 220–257) .

- Elemental Analysis : Verify C, H, N, and S content with ≤0.5% deviation from theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the alkylation of 5-bromothiazole derivatives?

Low yields may arise from incomplete alkylation or side reactions. Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalysis : Add catalytic KI to facilitate nucleophilic substitution via an SN2 mechanism .

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes thermal decomposition of sensitive intermediates .

- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust parameters dynamically .

Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or XRD data (e.g., unexpected splitting or missing peaks) require:

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL or SHELXT) to unambiguously assign bond lengths/angles and confirm stereochemistry .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to identify misassignments .

- Dynamic Effects Analysis : Investigate tautomerism or conformational flexibility via variable-temperature NMR .

Q. What methodologies enable the derivatization of Ethyl 2-(5-bromothiazol-2-yl)acetate for biological activity studies?

The ester and bromothiazole moieties are reactive sites for functionalization:

- Hydrazide Formation : React with hydrazine hydrate to yield 2-(5-bromothiazol-2-yl)acetohydrazide, a precursor for Schiff bases or triazole derivatives .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids to replace the bromine atom, enabling diversity in substituents .

- Enzyme-Targeted Design : Incorporate pharmacophores (e.g., sulfonamide groups) via nucleophilic substitution for protease inhibition studies .

Q. Table 2: Example Derivatives and Applications

| Derivative | Reaction | Application |

|---|---|---|

| Acetohydrazide | Hydrazine hydrate | Anticancer agents |

| Aryl-substituted | Suzuki coupling | Fluorescent probes |

| Sulfonamide | SNAr reaction | Enzyme inhibitors |

Q. How can researchers address stability challenges during storage or handling of Ethyl 2-(5-bromothiazol-2-yl)acetate?

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Stability Assays : Monitor decomposition via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

- Handling Protocols : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.